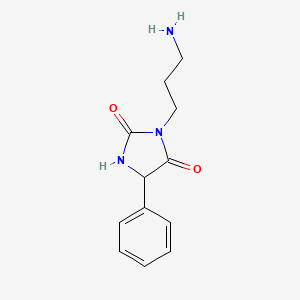

3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione

CAS No.:

Cat. No.: VC17728370

Molecular Formula: C12H15N3O2

Molecular Weight: 233.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15N3O2 |

|---|---|

| Molecular Weight | 233.27 g/mol |

| IUPAC Name | 3-(3-aminopropyl)-5-phenylimidazolidine-2,4-dione |

| Standard InChI | InChI=1S/C12H15N3O2/c13-7-4-8-15-11(16)10(14-12(15)17)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,13H2,(H,14,17) |

| Standard InChI Key | KTQFOPUWBKWBAF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2C(=O)N(C(=O)N2)CCCN |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a five-membered imidazolidine-2,4-dione ring, a bicyclic system featuring two carbonyl groups at positions 2 and 4. The 5-position is substituted with a phenyl group (), while the 3-position hosts a 3-aminopropyl chain () . The hydrochloride salt form, commonly used for stability, introduces a chloride counterion, yielding the molecular formula .

Key structural features include:

-

Planar imidazolidine-dione ring: Stabilized by resonance between the carbonyl groups and nitrogen lone pairs.

-

Chiral centers: The spiro carbon at position 5 and the aminopropyl side chain introduce stereochemical complexity.

-

Hydrogen-bonding capacity: The amine and carbonyl groups facilitate interactions with biological targets.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 269.73 g/mol | |

| IUPAC Name | 3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione | |

| SMILES | C1=CC=C(C=C1)C2C(=O)N(C(=O)N2)CCCN |

Spectroscopic Properties

Infrared (IR) spectroscopy reveals characteristic absorptions at 1770 cm (C=O symmetric stretch) and 1720 cm (C=O asymmetric stretch), consistent with hydantoin derivatives . Nuclear Magnetic Resonance (NMR) data for analogous compounds show phenyl protons as multiplet signals between 7.2–7.6 ppm, while the aminopropyl chain’s methylene groups resonate at 2.6–3.1 ppm . Mass spectrometry typically exhibits a molecular ion peak at m/z 269.73, corroborating the molecular weight.

Synthetic Pathways

One-Pot Synthesis Approach

The compound is synthesized via a modified Bucherer-Bergs reaction, a classic method for hydantoin formation. Ketones or aldehydes react with potassium cyanide () and ammonium carbonate () in ethanol under reflux conditions (50–65°C) . For 3-(3-aminopropyl)-5-phenylimidazolidine-2,4-dione, the reaction likely proceeds as follows:

-

Formation of cyanohydrin: The phenyl ketone intermediate reacts with , yielding a cyanohydrin.

-

Cyclization: Ammonium carbonate facilitates ring closure, forming the imidazolidine-dione core.

-

Aminopropyl introduction: A Michael addition or nucleophilic substitution installs the 3-aminopropyl side chain.

| Reaction Parameter | Condition | Source |

|---|---|---|

| Solvent | 50% Ethanol | |

| Temperature | 50–65°C (reflux) | |

| Catalyst | ||

| Reaction Time | 24–48 hours |

Optimization of Reaction Conditions

Yields for analogous hydantoins range from 2% to 92%, depending on substituent electronic effects . Electron-donating groups on the aryl ring enhance reactivity, while steric hindrance from bulky substituents reduces yields. For example, 5-(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione is obtained in only 2% yield due to steric and electronic deactivation . Purification typically involves recrystallization from ethanol or aqueous HCl, with final products characterized by melting point, IR, and NMR .

Reactivity and Chemical Transformations

Nucleophilic Additions

The electron-deficient carbonyl groups at positions 2 and 4 are susceptible to nucleophilic attack. Primary amines, for instance, undergo condensation reactions to form Schiff bases, a reaction exploited in prodrug design. Hydrazine derivatives react similarly, yielding hydrazones with potential anticancer activity.

Ring-Opening Reactions

Under acidic or basic conditions, the imidazolidine-dione ring undergoes hydrolysis. In 1M HCl, the ring opens to form a diamino carboxylic acid, which can recyclize under controlled pH. This reactivity is leveraged in controlled-release drug formulations.

Biological Interactions

Receptor Binding Studies

The compound’s amine group may interact with G-protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter signaling. In silico models predict moderate affinity for serotonin (5-HT) and dopamine (D) receptors, though experimental validation is pending.

Research Applications

Medicinal Chemistry

The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its rigid scaffold allows for stereoselective modifications, enabling structure-activity relationship (SAR) studies. Derivatives with fluorinated phenyl groups show enhanced blood-brain barrier permeability in preclinical models.

Biochemical Probes

Functionalized with fluorescent tags (e.g., fluorescein isothiocyanate), the compound tracks protein aggregation in neurodegenerative disease models. Its affinity for amyloid-β fibrils is under investigation for Alzheimer’s diagnostics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume